TRC051384 塩酸塩

概要

説明

TRC051384 hydrochloride is a potent inducer of heat shock protein 70 (HSP70). It exhibits protective effects against neuronal trauma by inhibiting necroptosis. This compound is primarily used in the research of ischemic stroke .

科学的研究の応用

TRC051384 hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the induction of heat shock proteins.

Biology: It is used to investigate the protective effects against neuronal trauma and the mechanisms of necroptosis inhibition.

Medicine: It is being researched for its potential therapeutic effects in ischemic stroke and other neurological conditions.

Industry: It is used in the development of new drugs and therapeutic agents.

作用機序

Target of Action

TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70) . HSP70 is a stress protein with neuroprotective activity .

Mode of Action

TRC051384 HCl interacts with its target, HSP70, by inducing its expression . It dose-dependently increases HSP70B mRNA in both HeLa and rat primary mixed neurons . This interaction results in a significant dose-dependent increase in HSF1 transcriptional activity and recovery of luciferase activity .

Biochemical Pathways

The induction of HSP70 by TRC051384 HCl involves HSF1 activation . This results in elevated chaperone and anti-inflammatory activity . Furthermore, the expression of HSP90α induced by neuronal trauma is further promoted by HSP70 inhibition .

Pharmacokinetics

It’s known that the compound can be administered intraperitoneally .

Result of Action

TRC051384 HCl exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs when cells are unable to undergo apoptosis. By inhibiting necroptosis, TRC051384 HCl helps to prevent cell death and protect neurons .

Action Environment

It’s known that the compound can significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . This suggests that the compound’s action may be influenced by the timing of administration relative to the onset of ischemia.

生化学分析

Biochemical Properties

TRC051384 hydrochloride interacts with the heat shock protein 70 (HSP70) and induces its expression . It activates the transcription factor heat shock factor 1 (HSF1) and enhances Hsp72 expression in neurons and glial cells . The nature of these interactions involves the inhibition of necroptosis, a form of programmed cell death .

Cellular Effects

TRC051384 hydrochloride exhibits protective effects against neuronal trauma . It influences cell function by inhibiting necroptosis, thereby preventing neuronal damage . It also impacts gene expression by inducing the expression of HSP70 .

Molecular Mechanism

The molecular mechanism of action of TRC051384 hydrochloride involves the induction of HSP70, which is achieved through the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, TRC051384 hydrochloride has been observed to significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia .

Dosage Effects in Animal Models

In animal models, treatment with TRC051384 hydrochloride has shown significant improvement in survival (50% by day 2 and 67.3% by day 7) when treatment was initiated at 4 hours after ischemia onset .

Metabolic Pathways

Its role in inducing HSP70 suggests it may influence pathways related to stress response and protein homeostasis .

Transport and Distribution

Given its role in inducing HSP70, it may be distributed to areas where stress response and protein homeostasis are critical .

Subcellular Localization

Given its role in inducing HSP70, it may be localized to areas within the cell where stress response and protein homeostasis are critical .

準備方法

The synthesis of TRC051384 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

化学反応の分析

TRC051384 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another.

類似化合物との比較

TRC051384 hydrochloride is unique in its potent induction of HSP70 and its protective effects against neuronal trauma. Similar compounds include:

- Zelavespib hydrochloride

- BX-2819

- Eupalinolide A

- VER49009

- HSP70/SIRT2-IN-2

- SNX0723

- HSP90-IN-27

- KU-32 These compounds also target heat shock proteins but may differ in their specific mechanisms of action and therapeutic applications .

特性

IUPAC Name |

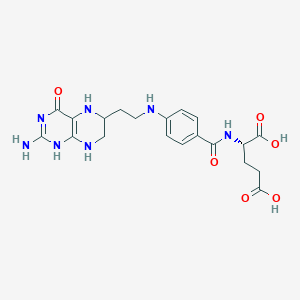

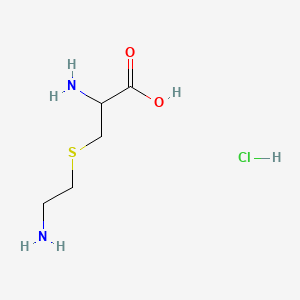

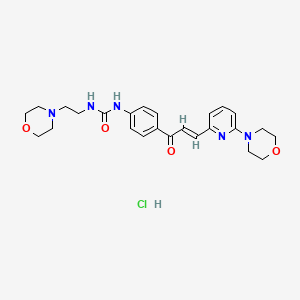

1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOFJDCZCSLJAM-HRNDJLQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。